N-[(Benzylideneamino)methyl]-N-methylaniline
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Overview
Description
N-[(Benzylideneamino)methyl]-N-methylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Benzylideneamino)methyl]-N-methylaniline can be synthesized through a Schiff base reaction, which involves the condensation of aniline and benzaldehyde. The reaction typically occurs under mild conditions and can be catalyzed by various agents. One efficient method employs Kinnow peel powder as a green catalyst, which provides an 85% yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green catalysts and environmentally friendly methods is preferred to minimize chemical waste and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzylideneamino)methyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction can produce benzylamine and benzaldehyde.
Scientific Research Applications
N-[(Benzylideneamino)methyl]-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and as a catalytic agent in various chemical processes
Mechanism of Action
The mechanism of action of N-[(Benzylideneamino)methyl]-N-methylaniline involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar structural features but different substituents.
N-Benzylmethylamine: A related compound with a different functional group arrangement.
Uniqueness
N-[(Benzylideneamino)methyl]-N-methylaniline is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
136465-32-2 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[(benzylideneamino)methyl]-N-methylaniline |
InChI |
InChI=1S/C15H16N2/c1-17(15-10-6-3-7-11-15)13-16-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3 |
InChI Key |
LZEFEGLCUHOYJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CN=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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